![molecular formula C16H16N6O3S B2558220 methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 1060204-97-8](/img/structure/B2558220.png)

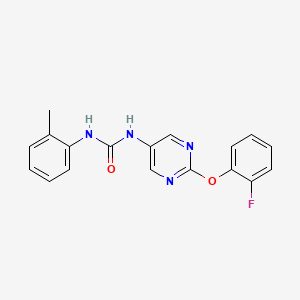

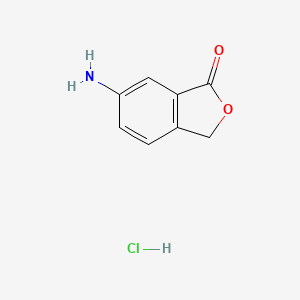

methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their various biological activities . The molecule contains a triazolopyrimidine core, which is substituted with an ethyl group, a thioacetamido group, and a benzoate group.

Synthesis Analysis

While the exact synthesis of this compound isn’t available, triazolopyrimidines are generally synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones .Wissenschaftliche Forschungsanwendungen

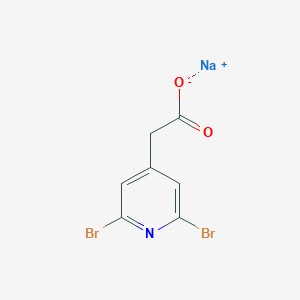

Synthesis of Heterocyclic Systems

Research demonstrates the utility of related compounds in synthesizing a range of heterocyclic systems, which are crucial in medicinal chemistry for the development of new pharmaceuticals. For instance, compounds have been used as reagents for preparing substituted fused pyrimidinones, showcasing a method for generating diverse heterocyclic structures with potential therapeutic applications (R. Toplak et al., 1999; B. Stanovnik et al., 1990).

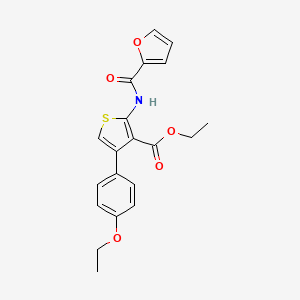

Molecular Docking and Theoretical Analysis

Spectral, DFT/B3LYP, and molecular docking analyses have been performed on compounds with related structures, such as ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate. These studies involve computational techniques to understand the molecular properties, including interactions with biological targets, which could inform drug design processes. Molecular docking, in particular, suggests potential inhibitory activity against specific proteins, indicating the relevance of such compounds in developing cancer treatments (Y. Sert et al., 2020).

Insecticidal Applications

Research into the synthesis of innovative heterocycles incorporating thiadiazole moieties against pests, such as the cotton leafworm, suggests the potential of related compounds in agricultural applications. These studies highlight the synthesis and evaluation of new chemical entities with insecticidal properties, which could lead to the development of new pesticides (A. Fadda et al., 2017).

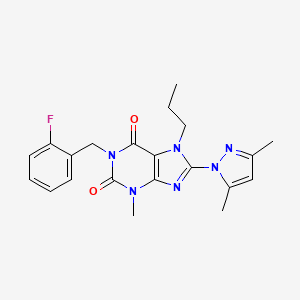

Antimicrobial and Antitumor Agents

A series of compounds, including thiazolopyrimidines and their derivatives, have been prepared as potential antimicrobial and antitumor agents. Such research underlines the significance of structurally similar compounds in exploring new therapeutic agents, demonstrating the broad applicability of these molecules in addressing various health-related challenges (M. Said et al., 2004).

Wirkmechanismus

Target of Action

Methyl 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a triazole-pyrimidine hybrid compound . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

The compound interacts with its targets, human microglia and neuronal cells, by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction results in promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

This compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The compound reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to the inhibition of ER stress and apoptosis, thereby providing neuroprotection .

Result of Action

The molecular and cellular effects of this compound’s action include significant anti-neuroinflammatory properties and promising neuroprotective activity . The compound reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[[2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3S/c1-3-22-14-13(20-21-22)15(18-9-17-14)26-8-12(23)19-11-6-4-10(5-7-11)16(24)25-2/h4-7,9H,3,8H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNXRLGISREBEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2558137.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558138.png)

![4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2558149.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2558153.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)